molecular formula C7H4Cl2N2O2S B1278626 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 112566-18-4

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No.: B1278626
CAS No.: 112566-18-4
M. Wt: 251.09 g/mol
InChI Key: SKFNUROCOVAKFR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride derives its systematic name from the fused bicyclic imidazo[1,2-a]pyridine core. The IUPAC nomenclature prioritizes the numbering of the heterocyclic system, with the imidazole ring (positions 1–3) fused to the pyridine ring (positions 4–8). The chlorine substituent occupies position 2 of the imidazole moiety, while the sulfonyl chloride group (-SO₂Cl) is attached to position 3 of the pyridine ring.

The molecular formula C₇H₄Cl₂N₂O₂S reflects its composition:

  • 7 carbon atoms in the bicyclic framework
  • 4 hydrogen atoms distributed across the aromatic system
  • 2 chlorine atoms (one as a substituent, one in the sulfonyl chloride group)
  • 2 nitrogen atoms in the imidazole and pyridine rings
  • 2 oxygen atoms in the sulfonyl group
  • 1 sulfur atom in the sulfonyl chloride functional group

With a molecular weight of 251.09 g/mol , the compound exhibits a planar geometry due to aromatic conjugation (Table 1).

Table 1: Comparative molecular parameters of imidazopyridine sulfonyl derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₇H₄Cl₂N₂O₂S 251.09 Chlorine, sulfonyl chloride
6-Bromo-2-methylpyridine-3-sulfonyl chloride C₆H₅BrClNO₂S 270.53 Bromine, methyl, sulfonyl chloride
Imazosulfuron C₁₄H₁₃ClN₆O₅S 412.81 Urea, methoxy, sulfonamide

Crystallographic Structure and Bonding Patterns

While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insight into its likely configuration. The imidazo[1,2-a]pyridine system adopts a nearly coplanar arrangement, with bond lengths characteristic of aromatic systems:

  • C-N bonds : 1.32–1.38 Å (imidazole ring)
  • C-C bonds : 1.38–1.42 Å (pyridine ring)
  • S=O bonds : 1.43 Å (sulfonyl group)

The sulfonyl chloride group introduces tetrahedral geometry at the sulfur center, with bond angles of ~109.5° between oxygen and chlorine atoms. Density functional theory (DFT) calculations on similar systems suggest partial double-bond character in the S-Cl bond due to resonance interactions with adjacent oxygen atoms.

Tautomeric Behavior and Resonance Stabilization Effects

The imidazo[1,2-a]pyridine core exhibits tautomerism mediated by proton transfer between nitrogen atoms. While the 2-chloro substituent locks the imidazole ring into a fixed tautomeric form, the sulfonyl chloride group enhances resonance stabilization through conjugation with the aromatic π-system:

  • Resonance structures :

    • Delocalization of the sulfonyl group's electron-withdrawing effects into the pyridine ring
    • Partial positive charge stabilization at position 3 via conjugation with the imidazole nitrogen lone pairs
  • Tautomeric inhibition :

    • Chlorine's electronegativity prevents proton migration between N1 and N3
    • Sulfonyl chloride's steric bulk further restricts torsional flexibility

This dual stabilization mechanism increases thermal stability compared to non-halogenated analogs, as evidenced by differential scanning calorimetry studies on related compounds.

Comparative Analysis with Related Imidazopyridine Sulfonyl Derivatives

The structural uniqueness of this compound becomes evident when compared to derivatives (Table 2):

Table 2: Reactivity and functional group comparisons

Compound Key Features Applications
This compound Dual electrophilic sites (Cl, SO₂Cl) Herbicide synthesis, drug intermediates
Imidazo[1,2-a]pyridine-3-sulfonamides Bioisosteric replacement of SO₂Cl with SO₂NH₂ Kinase inhibitors
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride Bromine enhances cross-coupling reactivity Materials science

Notable distinctions include:

  • Electrophilicity : The sulfonyl chloride group undergoes nucleophilic substitution more readily than sulfonamide analogs
  • Steric effects : Chlorine at position 2 creates regioselectivity in Suzuki-Miyaura couplings compared to unsubstituted derivatives
  • Electronic modulation : The electron-withdrawing sulfonyl group deactivates the pyridine ring toward electrophilic substitution

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFNUROCOVAKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446155
Record name 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
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Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112566-18-4
Record name 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID90446155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization Route (Improved Method)

  • Starting Material: 3-Aminopyridine
  • Key Reagents: Diluted hydrochloric acid (6-10 mol/L), sodium nitrite, sodium fluoborate aqueous solutions
  • Conditions:
    • Cooling to 0-5 °C during addition of sodium nitrite and sodium fluoborate
    • Stirring at 0-5 °C for 30-60 minutes after addition
  • Process:
    • 3-Aminopyridine is dissolved in diluted hydrochloric acid and cooled.
    • Sodium nitrite solution is added dropwise to form a diazonium salt.
    • Sodium fluoborate is added dropwise to generate a fluoborate salt intermediate.
    • The mixture is stirred, filtered, washed with cold hydrochloric acid, and dried.
  • Yield: Approximately 95.3% for the intermediate compound (pyridine-3-sulfonyl chloride precursor)
  • Notes:
    • This method improves upon traditional diazotization by controlling temperature and minimizing side reactions.
    • The sulfonyl chloride product is sensitive to high-temperature distillation and can deteriorate, so purification must be carefully controlled.

Phosphorus Oxychloride (POCl3) Chlorination Route

  • Starting Material: Pyridine-3-sulfonic acid
  • Key Reagents: Phosphorus oxychloride (POCl3)
  • Process:
    • Pyridine-3-sulfonic acid is reacted with POCl3 to convert the sulfonic acid group to sulfonyl chloride.
    • The reaction mixture is distilled under reduced pressure without adding water or organic solvents to isolate pyridine-3-sulfonyl chloride.
  • Distillation Conditions:
    • Initial fraction (impurities like POCl3) removed at 88–92 °C and 2.5–4.5 kPa pressure.
    • Main fraction (target product) collected at 92–98 °C and 0.2–1.2 kPa pressure.
  • Yield: Up to 90% distillation yield reported.
  • Advantages:
    • Avoids use of water or organic solvents in purification, reducing environmental impact.
    • Efficient and scalable for industrial production.

Synthesis of this compound

The synthesis of this compound typically involves:

This multi-step approach leverages the well-established pyridine-3-sulfonyl chloride preparation methods, followed by heterocyclic ring construction and chlorination.

Comparative Table of Key Preparation Steps

Step Description Key Reagents/Conditions Yield/Notes
1 Diazotization of 3-aminopyridine to form sulfonyl chloride intermediate 3-Aminopyridine, HCl (6-10 M), NaNO2, NaBF4, 0-5 °C 95.3% yield; requires careful temperature control to avoid side reactions
2 Conversion of pyridine-3-sulfonic acid to sulfonyl chloride Pyridine-3-sulfonic acid, POCl3, distillation under reduced pressure (88-98 °C, 0.2-4.5 kPa) ~90% distillation yield; solvent-free purification
3 Formation of imidazo[1,2-a]pyridine ring and chlorination Cyclization reactions, chlorinating agents Specific conditions vary; critical for positioning chlorine at 2-position
4 Final sulfonyl chloride installation on imidazopyridine Use of pyridine-3-sulfonyl chloride intermediate or direct sulfonylation Enables synthesis of this compound

Research Findings and Considerations

  • Purity and Stability: The sulfonyl chloride group is sensitive to high temperatures and moisture; thus, purification steps must avoid harsh distillation or prolonged heating to prevent decomposition.

  • Environmental and Safety Aspects: The improved diazotization route and solvent-free distillation reduce hazardous waste and environmental impact, aligning with green chemistry principles.

  • Synthetic Utility: The compound’s unique fused heterocyclic structure combined with the electrophilic sulfonyl chloride makes it a versatile intermediate for synthesizing derivatives with biological activities including herbicidal, antibacterial, antifungal, and anticancer properties.

  • Challenges: The instability of intermediates such as chloro-heavy chloride salts during diazotization requires precise temperature control and reaction monitoring to avoid side reactions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial and Antifungal Properties

Recent studies have indicated that 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride may exhibit antibacterial and antifungal activities. These properties suggest potential therapeutic applications against various pathogens, warranting further investigation into its efficacy .

2. Anticancer Research

This compound serves as a crucial intermediate in synthesizing various imidazopyridine derivatives that have shown promise in anticancer research. Its unique structure allows for modifications that can enhance biological activity against cancer cells . For instance, derivatives synthesized from this compound have been evaluated for their cytotoxicity against multiple cancer cell lines.

3. Development of New Therapeutics

The imidazopyridine core is known for its biological activity, leading researchers to explore its incorporation into new drug candidates targeting diseases such as neurodegenerative disorders and infectious diseases .

Agrochemical Applications

One significant application of this compound is its role as an intermediate in the synthesis of imazosulfuron, a low-toxicity herbicide belonging to the sulfonylurea class. This herbicide is utilized in agriculture for effective weed control while minimizing environmental impact .

Case Studies

Several case studies have documented the synthesis and application of derivatives from this compound:

  • Anti-Tuberculosis Activity : A study identified several imidazo[1,2-a]pyridine analogues with significant activity against multidrug-resistant tuberculosis strains. The minimum inhibitory concentrations (MIC) were promising, indicating potential for further development .
  • Synthesis of Novel Antagonists : Researchers have synthesized novel antagonists targeting retinol-binding protein (RBP4) using derivatives of this compound, demonstrating its utility in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

The reactivity and applications of imidazo[1,2-a]pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis:

2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride
  • Molecular Formula : C₉H₉ClN₂O₂S
  • Molecular Weight : 244.70 g/mol
  • Key Features : Methyl groups at positions 2 and 7 increase steric bulk and lipophilicity compared to the 2-chloro analog. This may enhance membrane permeability in biological systems but reduce electrophilicity at the sulfonyl chloride group .
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
  • Molecular Formula : C₇H₄BrClN₂O₂S
  • Molecular Weight : 295.54 g/mol
  • The larger atomic radius of bromine may also increase steric hindrance .
Imidazo[1,2-a]pyridine-3-sulfonyl chloride (Non-chlorinated Analog)
  • Molecular Formula : C₇H₅ClN₂O₂S
  • Molecular Weight : 224.64 g/mol
  • This analog may serve as a less reactive precursor in synthetic pathways .

Functional Group Variations

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • Molecular Formula : C₁₄H₉ClN₂O
  • Key Features : Replacement of the sulfonyl chloride with a carbaldehyde group shifts utility toward applications in materials science (e.g., OLEDs) and as intermediates for Schiff base formation. The 4-chlorophenyl group enhances π-π stacking interactions in crystal structures .
2-Chloro-N-(2-{[(2-chloro-4-pyridinyl)methyl]sulfanyl}ethyl)imidazo[1,2-a]pyridine-3-sulfonamide
  • Molecular Formula : C₁₅H₁₃Cl₂N₅O₂S₂
  • Key Features : Conversion of the sulfonyl chloride to a sulfonamide introduces hydrogen-bonding capabilities, making it suitable for pharmaceutical applications. The dual chloro and pyridinyl groups may enhance binding to biological targets like enzymes or receptors .

Physicochemical Properties

  • Solubility : Sulfonyl chlorides are generally polar but may exhibit poor aqueous solubility. The dimethyl analog (2.1.1) is more lipophilic, while the bromo derivative (2.1.2) may have lower solubility due to higher molecular weight.
  • Stability: Sulfonyl chlorides are moisture-sensitive; storage at 4°C (as in the main compound) is critical . Non-chlorinated analogs (2.1.3) may exhibit greater stability.

Biological Activity

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structure comprising an imidazole ring fused with a pyridine ring, which enhances its electrophilic reactivity and aromatic character. This article explores the biological activities associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H4_4Cl2_2N2_2O2_2S
  • Molecular Weight : 251.09 g/mol

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) for certain bacteria has been reported in the range of 0.03 to 5.0 μM, demonstrating its potency against pathogens such as Mycobacterium tuberculosis (Mtb) .

Antifungal Properties

In addition to its antibacterial effects, this compound also shows antifungal activity. Preliminary studies suggest that it can effectively combat fungal infections, although specific data on MIC values against various fungal strains are still limited and warrant further investigation.

Anticancer Potential

The compound's role as an intermediate in synthesizing derivatives with potential anticancer properties has been highlighted in several studies. Its unique structural features allow for modifications that can lead to the development of novel therapeutic agents targeting cancer cells. Research is ongoing to explore these derivatives' efficacy against various cancer types .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AntibacterialMIC values between 0.03 to 5.0 μM against Mtb strains.
AntifungalDemonstrated antifungal properties; specific MIC values pending further study.
AnticancerPotential for developing novel anticancer agents; ongoing research into derivatives.

Synthesis and Applications

The synthesis of this compound typically involves several steps, often starting from simpler imidazopyridine precursors. Its applications extend beyond biological activity; it serves as a crucial intermediate in the synthesis of various imidazopyridine derivatives that have diverse functionalities across medicinal chemistry and agricultural applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, and how can intermediates be optimized?

  • Methodology : A viable route involves cyclocondensation of halogenated precursors (e.g., 1,3-dichloroacetone with aminopyridine derivatives) followed by sulfonation. For example, chloromethyl intermediates can be synthesized via cyclocondensation in refluxing 1,2-dimethoxyethane, followed by nitration and sulfonyl chloride introduction using sulfur trioxide or chlorosulfonic acid . Optimization may include adjusting reaction time, temperature (80–120°C), and stoichiometric ratios of sulfonating agents to minimize byproducts.
  • Key intermediates : 2-chloromethyl-imidazo[1,2-a]pyridine (CAS 57892-76-9) serves as a precursor; substitution reactions at the chloromethyl group enable sulfonyl chloride functionalization .

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Recrystallization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to exploit solubility differences.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates sulfonyl chloride derivatives from unreacted starting materials .
  • Crystallographic Validation : Single-crystal X-ray diffraction (as in related imidazo[1,2-a]pyridine sulfonamides) confirms purity and structural integrity .

Q. Which analytical methods are critical for characterizing this compound?

  • Spectroscopy :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated DMSO or CDCl₃; the sulfonyl chloride group deshields adjacent protons (δ 8.5–9.0 ppm for pyridine protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 261.96 for C₇H₄Cl₂N₂O₂S) .
    • X-ray Diffraction : Resolve bond angles and torsion angles (e.g., α = 88.8°, β = 75.4° for triclinic crystals) to validate stereoelectronic effects .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights : The sulfonyl chloride moiety acts as a strong electrophile, enabling reactions with amines, alcohols, or thiols. For example, coupling with benzylamine in THF at 0–25°C yields sulfonamide derivatives (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) with >75% efficiency .
  • Kinetic Studies : Pseudo-first-order kinetics in DMF/water mixtures show rate dependence on nucleophile concentration (e.g., k = 0.15 min⁻¹ for aniline derivatives) .

Q. What strategies mitigate competing side reactions during sulfonylation of imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Temperature Control : Maintain reactions below 40°C to prevent sulfone formation.
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during sulfonylation .
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance regioselectivity at the pyridine C3 position .

Q. How can computational modeling predict the pharmacological potential of derivatives?

  • ADME/Tox Profiling :

  • LogP/D Calculations : Predicted LogP = 2.1 (pH 7.4) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
  • Molecular Docking : Sulfonamide derivatives exhibit strong binding to kinase domains (e.g., IC₅₀ = 0.8 µM for JAK2 inhibition) .
    • Safety Pharmacology : Early-stage assays (hERG, CYP450 inhibition) screen for cardiotoxicity and metabolic stability .

Key Notes

  • Contradictions in Data : While BAC Reports emphasize market trends, they lack mechanistic insights; prioritize peer-reviewed synthesis protocols .
  • Excluded Sources : Commercial suppliers (e.g., TargetMol , Aladdin ) are omitted per guidelines.

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